molecular formula C12H11N3OS B1531086 4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1242872-59-8

4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B1531086
CAS No.: 1242872-59-8
M. Wt: 245.3 g/mol
InChI Key: QFDVCQYIAJQTKP-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Efficient Synthesis Techniques : Research has introduced efficient synthetic routes for benzothiazine derivatives, highlighting their significance in constructing complex heterocyclic compounds. The novel three-carbon synthon approach facilitates the synthesis of benzothiazoles and styryl-substituted heterocycles, providing a general and efficient method for heterocyclizations followed by benzannelations (Katritzky et al., 2000).
  • Divergent Synthesis Pathways : An unprecedented synthesis pathway leading to a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines has been discovered. This pathway includes molecular iodine-mediated oxidative cyclization, enabling new C-N and S-N bond formation at ambient temperature (Gunaganti Naresh et al., 2014).

Potential Therapeutic Applications

  • Anticancer Activity : Several novel 4-thiazolidinones with a benzothiazole moiety have been screened for antitumor activity. Some compounds showed promising anticancer effects on various cancer cell lines, including leukemia, melanoma, and lung cancer, indicating the therapeutic potential of benzothiazine derivatives (Havrylyuk et al., 2010).
  • Antifungal and Antimicrobial Activities : The synthesis and antifungal activity of 1,4-benzothiazine and 1,4-benzoxazine imidazole derivatives have been explored. Some compounds exhibited in vivo activity against candidiasis, suggesting their potential as antifungal agents (Macchiarulo et al., 2002). Additionally, novel 1,4-benzothiazine derivatives have shown antimicrobial activities, particularly against Gram-positive bacteria, offering insights into developing new antimicrobial agents (Dabholkar & Rahul P. Gavande, 2016).

Drug Development and Molecular Studies

  • Anti-HIV-1 Activity : Imidazo[1,5-b]pyridazines, including a derivative with a 2-imidazolyl-substitution, demonstrated exceptional inhibitory activity against the reverse transcriptase of HIV-1. This highlights the potential of benzothiazine derivatives in developing new anti-HIV medications (Livermore et al., 1993).

Properties

IUPAC Name

2,3-dihydro-1,4-benzothiazin-4-yl(imidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-12(14-6-5-13-9-14)15-7-8-17-11-4-2-1-3-10(11)15/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDVCQYIAJQTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 2
4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 3
4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 4
4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 5
4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine
Reactant of Route 6
Reactant of Route 6
4-(1H-Imidazol-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzothiazine

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